1-(2-fluoro-4-nitrophenyl)-3-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluoro-4-nitrophenyl)-3-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions in the ring. This particular compound is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a pyrazole ring substituted with a methyl group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Scientific Research Applications
1-(2-fluoro-4-nitrophenyl)-3-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoro-4-nitrophenyl)-3-methyl-1H-pyrazole typically involves the following steps:
Nitration of 2-fluorotoluene: The starting material, 2-fluorotoluene, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 2-fluoro-4-nitrotoluene.
Formation of hydrazone: 2-fluoro-4-nitrotoluene is then reacted with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoro-4-nitrophenyl)-3-methyl-1H-pyrazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methyl group on the pyrazole ring can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: 1-(2-fluoro-4-aminophenyl)-3-methyl-1H-pyrazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(2-fluoro-4-nitrophenyl)-3-carboxy-1H-pyrazole.
Mechanism of Action
The mechanism of action of 1-(2-fluoro-4-nitrophenyl)-3-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitro group and fluorine atom can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary and are often the subject of detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine: Another compound with a similar phenyl ring substitution pattern but with a piperazine ring instead of a pyrazole ring.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Contains a similar phenyl ring substitution but with a furan ring and a carboxylate group.
Uniqueness
1-(2-fluoro-4-nitrophenyl)-3-methyl-1H-pyrazole is unique due to its specific combination of a pyrazole ring with a fluorinated nitrophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)-3-methylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c1-7-4-5-13(12-7)10-3-2-8(14(15)16)6-9(10)11/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOLYRIEQCSFJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.